Cas no 72657-64-8 (Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-)
![Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- structure](https://ko.kuujia.com/scimg/cas/72657-64-8x500.png)
72657-64-8 structure
상품 이름:Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-
- Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-
- stegane
- STEGANE 7B-
- (.+-.)-Stegnane
- 72657-64-8
- NSC-332034
- (-)-Isostegnane
- NSC-332033
- STEGANE DL-
- 72258-40-3
- 3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one
- NSC332031
- NSC-332030
- NSC332033
- (.+-.)-Isostegnane
- ISOSTEGANE DL-
- 76250-31-2
- NSC332034
- NSC332035
- ISOSTEGANE (-)-
- CHEMBL152275
- DTXSID50993014
- ISOSTEGANE,7-BETA
- NSC-332035
- NSC332032
- NSC-332032
- 6,7,8-Trimethoxy-3a,4,14,14a-tetrahydro-11H-benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one
- (+)-Stegnane
- 72258-54-9
- Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxol-3(1H)-one, 3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
- NSC332030
- STEGANE (+)
- NSC-332031
- 72657-29-5
-
- 인치: InChI=1S/C22H22O7/c1-24-18-7-12-5-15-13(9-27-22(15)23)4-11-6-16-17(29-10-28-16)8-14(11)19(12)21(26-3)20(18)25-2/h6-8,13,15H,4-5,9-10H2,1-3H3
- InChIKey: YIIRKVZAEAXDAD-UHFFFAOYSA-N
- 미소: COC1=C(C(=C2C(=C1)CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC
계산된 속성
- 정밀분자량: 398.137
- 동위원소 질량: 398.137
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 7
- 중원자 수량: 29
- 회전 가능한 화학 키 수량: 3
- 복잡도: 612
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 2
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.5
- 토폴로지 분자 극성 표면적: 72.4Ų
실험적 성질
- 밀도: 1.299
- 비등점: 624°Cat760mmHg
- 플래시 포인트: 272.9°C
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- 보안 정보
- 저장 조건:2-8°C
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- 관련 문헌
-
1. Caper tea
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
72657-64-8 (Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-) 관련 제품
- 148893-10-1(HATU)
- 2138436-26-5(2-[(4,4-Dimethylcyclohexyl)methyl]-3-(2,2-dimethylpropanamido)propanoic acid)
- 1805258-02-9(Ethyl 5-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-acetate)
- 18385-87-0(6-Bromo-2H-chromene)
- 5616-81-9(Tert-butyl 2-(methylamino)acetate)
- 923143-37-7(N-(1-cyanocyclohexyl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide)
- 78942-36-6(2-amino-3-(1-methyl-1H-indol-2-yl)propanoic acid)
- 38574-14-0(1,3,5-trimethylbenzene-2,4,6-d3)
- 1805824-17-2(Ethyl 2-bromo-5-(2-cyanoethyl)phenylacetate)
- 1934924-19-2(2-(4-Aminopiperidin-1-yl)pyridin-4-amine)
추천 공급업체
Changzhou Guanjia Chemical Co., Ltd
골드 회원
중국 공급자
대량

钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량

Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약

Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량
